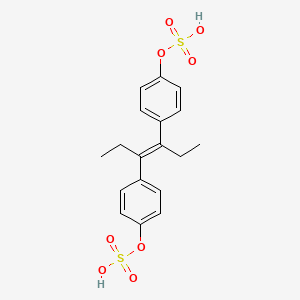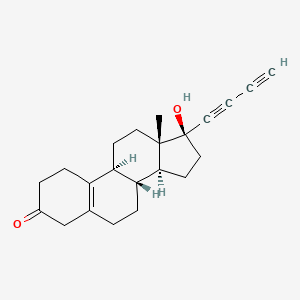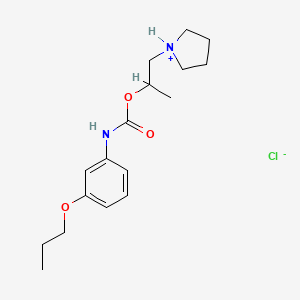
1-(1-Bromopropoxy)-2,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromopropoxy)-2,4-dichlorobenzene is an organic compound characterized by the presence of a bromopropoxy group attached to a dichlorobenzene ring
Preparation Methods
The synthesis of 1-(1-Bromopropoxy)-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorophenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1-Bromopropoxy)-2,4-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromopropoxy group or the aromatic ring. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Bromopropoxy)-2,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropoxy)-2,4-dichlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxy group can participate in binding interactions, while the dichlorobenzene ring may influence the compound’s overall reactivity and stability. Detailed pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
1-(1-Bromopropoxy)-2,4-dichlorobenzene can be compared with other similar compounds, such as:
1-(1-Bromopropoxy)-2-chlorobenzene: Lacks one chlorine atom, which may affect its reactivity and applications.
1-(1-Bromopropoxy)-4-chlorobenzene: The position of the chlorine atom differs, leading to variations in chemical behavior.
1-(1-Bromopropoxy)-2,4,6-trichlorobenzene: Contains an additional chlorine atom, potentially altering its properties and uses. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
Molecular Formula |
C9H9BrCl2O |
|---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
1-(1-bromopropoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2O/c1-2-9(10)13-8-4-3-6(11)5-7(8)12/h3-5,9H,2H2,1H3 |
InChI Key |
MMIRTJDSIOLELW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC1=C(C=C(C=C1)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


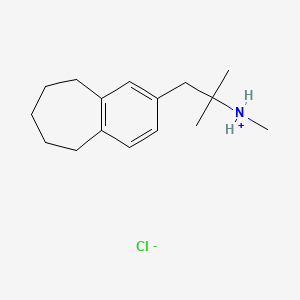
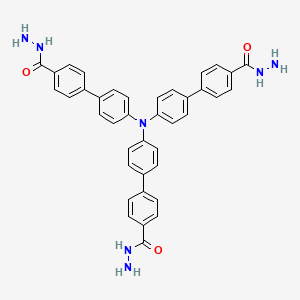

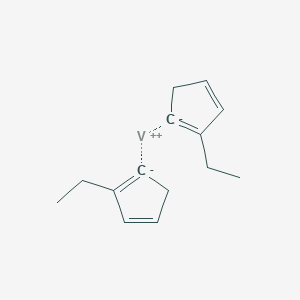

![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
